

# 2-Fluoro-5-hydroxybenzonitrile molecular weight and formula

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## Compound of Interest

Compound Name: 2-Fluoro-5-hydroxybenzonitrile

Cat. No.: B173201

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An In-Depth Technical Guide to **2-Fluoro-5-hydroxybenzonitrile**

## Introduction

**2-Fluoro-5-hydroxybenzonitrile** is a substituted aromatic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique trifunctional structure, featuring a nitrile, a hydroxyl group, and a fluorine atom, makes it a versatile and valuable building block for the synthesis of more complex molecules. The strategic placement of these functional groups allows for a high degree of chemical manipulation, enabling its use as a key intermediate in the development of novel pharmaceuticals and agrochemicals.

The presence of a fluorine atom is particularly noteworthy. In drug discovery, the incorporation of fluorine into a molecule can significantly enhance its metabolic stability, binding affinity to target proteins, and pharmacokinetic profile.<sup>[1][2][3]</sup> This guide provides a comprehensive overview of **2-Fluoro-5-hydroxybenzonitrile**, detailing its chemical and physical properties, molecular characteristics, applications, and safety protocols, designed for researchers and professionals in drug development and chemical synthesis.

## Core Chemical and Physical Properties

The fundamental properties of **2-Fluoro-5-hydroxybenzonitrile** are summarized below. This data is critical for its use in experimental design, ensuring accurate stoichiometric calculations and appropriate reaction conditions.

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>4</sub> FNO	[4][5]
Molecular Weight	137.11 g/mol	[4][5]
CAS Number	104798-53-0	[4][5]
IUPAC Name	2-fluoro-5-hydroxybenzonitrile	[4]
Synonyms	3-Cyano-4-fluorophenol	[5]
Physical Form	Solid	
Melting Point	111-113 °C	[5]
Boiling Point	268 °C	[5]

## Molecular Structure and Mechanistic Insights

The reactivity and utility of **2-Fluoro-5-hydroxybenzonitrile** are dictated by its molecular architecture. The benzene ring is substituted with three key functional groups, each contributing to its chemical personality.

### *Molecular structure of 2-Fluoro-5-hydroxybenzonitrile.*

- **Fluorine Atom:** The electronegative fluorine atom at the C2 position acts as a powerful electron-withdrawing group via the inductive effect. This influences the electron density of the aromatic ring and can direct the course of further electrophilic substitution reactions. Its presence is a key feature for enhancing the pharmacological properties of derivative compounds.[6]
- **Hydroxyl Group:** The hydroxyl (-OH) group at the C5 position is an activating, ortho-para directing group. It is also a key site for reactions such as etherification or esterification, allowing for the attachment of other molecular fragments.
- **Nitrile Group:** The nitrile (-C≡N) group is a versatile functional group that can undergo various transformations. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, providing multiple pathways for synthetic diversification.

The interplay of these groups makes **2-Fluoro-5-hydroxybenzonitrile** a valuable intermediate for creating diverse chemical libraries for screening in drug and materials discovery programs.

## Applications in Pharmaceutical and Agrochemical Synthesis

While direct applications of **2-Fluoro-5-hydroxybenzonitrile** are as a synthetic intermediate, its structural motifs are found in a range of bioactive molecules. Related fluorinated benzonitriles are crucial for creating high-value compounds.

- **Pharmaceutical Development:** This class of compounds serves as a key precursor in the synthesis of various pharmaceuticals.<sup>[6]</sup> For example, the related intermediate 2-Fluoro-5-formylbenzonitrile is critical in the synthesis of Olaparib, a PARP inhibitor used to treat certain types of cancer, including ovarian and breast cancer.<sup>[7][8]</sup> The unique functional groups facilitate the construction of complex heterocyclic systems that are common in modern drug candidates, including anti-inflammatory and anti-cancer agents.<sup>[6]</sup>
- **Agrochemical Sector:** Similar to its role in pharmaceuticals, the structural features of fluorinated hydroxybenzonitriles are valuable in the agrochemical industry. They can be used as starting materials to formulate effective herbicides and pesticides. The stability and reactivity of the molecule are well-suited for creating formulations that improve crop protection.<sup>[6]</sup>
- **Materials Science:** The compound is also utilized in the development of advanced materials, such as specialized polymers and coatings, where its properties can enhance chemical resistance and durability.<sup>[6]</sup>

## Synthetic Pathways: An Overview

The synthesis of functionalized benzonitriles often involves nucleophilic aromatic substitution or cyanation of an appropriate precursor. A common and robust method for preparing related compounds, such as 2-Fluoro-5-formylbenzonitrile, starts from a brominated precursor, which is then converted to the nitrile. This two-step approach generally offers good control and high purity.<sup>[1]</sup>

The diagram below illustrates a generalized workflow for the synthesis of a functionalized benzonitrile, a pathway analogous to those used for producing intermediates like **2-Fluoro-5-hydroxybenzonitrile** derivatives.



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*Generalized workflow for synthesizing substituted benzonitriles.*

Causality in Experimental Choices:

- Choice of Cyanation Reagent: Copper(I) cyanide is frequently used for the cyanation of aryl halides due to its reliability and effectiveness, despite its toxicity. The reaction, known as the Rosenmund-von Braun reaction, typically requires a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP) to facilitate the reaction at elevated temperatures.[1][9]
- Avoiding Hazardous Reagents: Newer synthetic routes aim to avoid highly toxic reagents like liquid bromine and cuprous cyanide, especially for industrial-scale production.[8][10] Alternative strategies may involve multi-step processes starting from less hazardous materials, such as the three-step synthesis of 2-fluoro-5-formylbenzonitrile from 2-fluorobenzonitrile.[8][10][11]

## Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **2-Fluoro-5-hydroxybenzonitrile**.

GHS Hazard Classification:

- Acute Toxicity: Danger. Toxic if swallowed, in contact with skin, or if inhaled.[4]
- Skin Corrosion/Irritation: Warning. Causes skin irritation.[4]

- Eye Damage/Irritation: Warning. Causes serious eye irritation.[4]

#### Recommended Handling Procedures:

- Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection.[12][13] A NIOSH/MSHA-approved respirator should be used if inhalation risk is present.[12]
- Ventilation: Handle only in a well-ventilated area or under a chemical fume hood.[13]
- Handling Practices: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[12][13]

#### Storage:

- Store in a dry, cool, and well-ventilated place.[13]
- Keep the container tightly closed and sealed.[13]
- Store away from incompatible materials such as strong oxidizing agents.[12]

## Conclusion

**2-Fluoro-5-hydroxybenzonitrile** is a highly functionalized chemical intermediate with significant value in the synthesis of complex organic molecules. Its distinct combination of fluoro, hydroxyl, and nitrile groups provides a versatile platform for developing novel compounds, particularly in the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine offers a proven method for enhancing the molecular properties of drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

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